2-Bromo-1-(2,5-dimethylphenyl)ethanone

Catalog No.
S686150
CAS No.
75840-13-0
M.F
C10H11BrO
M. Wt
227.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(2,5-dimethylphenyl)ethanone

CAS Number

75840-13-0

Product Name

2-Bromo-1-(2,5-dimethylphenyl)ethanone

IUPAC Name

2-bromo-1-(2,5-dimethylphenyl)ethanone

Molecular Formula

C10H11BrO

Molecular Weight

227.1 g/mol

InChI

InChI=1S/C10H11BrO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3

InChI Key

RNNKPAIUSINHSQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)CBr

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CBr

Use in Early Discovery Research

Use in Synthesis of Imidazole Containing Compounds

Use in Synthesis of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones

Use in Psychoactive Substances

Use in Chemical Collections

Use in Gas Chromatography

2-Bromo-1-(2,5-dimethylphenyl)ethanone, with the molecular formula C10H11BrO and a molecular weight of approximately 227.1 g/mol, is a brominated ketone that features a phenyl group substituted with two methyl groups at the 2 and 5 positions. This compound is characterized by its reactivity due to the presence of the bromine atom, which can participate in various

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
  • Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the electron-donating nature of the methyl groups.

The synthesis of 2-Bromo-1-(2,5-dimethylphenyl)ethanone can be achieved through several methods:

  • Bromination of Acetophenone Derivatives: This method involves the bromination of 1-(2,5-dimethylphenyl)ethanone using bromine in an appropriate solvent.
  • Friedel-Crafts Acylation: The compound can also be synthesized via Friedel-Crafts acylation by reacting 2,5-dimethylphenol with acetyl chloride in the presence of a Lewis acid catalyst followed by bromination.
  • Halogen Exchange Reactions: This involves replacing another halogen (like chlorine) in a related compound with bromine under suitable conditions .

2-Bromo-1-(2,5-dimethylphenyl)ethanone has several applications in scientific research:

  • Chemical Intermediate: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Biochemical Research: The compound is utilized in proteomics and other biochemical studies due to its reactive nature .
  • Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications against various diseases.

Interaction studies involving 2-Bromo-1-(2,5-dimethylphenyl)ethanone focus on its reactivity with biological molecules. For instance:

  • Protein Binding: Investigations into how this compound interacts with proteins can reveal its potential as a drug candidate.
  • Enzyme Inhibition: Studies may also assess its ability to inhibit specific enzymes, contributing to its evaluation in drug development contexts .

Several compounds share structural similarities with 2-Bromo-1-(2,5-dimethylphenyl)ethanone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Bromo-1-(3,5-dimethylphenyl)ethanoneC10H11BrOSimilar structure; different position of methyl groups
2-Bromo-1-(4-methylphenyl)ethanoneC10H11BrOContains a single methyl group on the phenyl ring
4-BromoacetophenoneC8H8BrOLacks methyl substitutions but has similar reactivity
2-Bromo-1-(2,4-dimethylphenyl)ethanoneC10H11BrODifferent methyl substitution pattern on the phenyl ring

Uniqueness

The uniqueness of 2-Bromo-1-(2,5-dimethylphenyl)ethanone lies in its specific arrangement of substituents on the phenyl ring and its potential biological activity stemming from this configuration. The presence of two methyl groups at the 2 and 5 positions enhances steric effects and electronic properties compared to other similar compounds, potentially influencing its reactivity and interactions in biological systems .

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one

Dates

Last modified: 08-15-2023

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